Branaplam - 1562338-42-4

Branaplam

Catalog Number: EVT-255760
CAS Number: 1562338-42-4
Molecular Formula: C22H27N5O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Branaplam is a small molecule splicing modulator [, , , ]. It is classified as a pyridazine derivative [] and plays a crucial role in scientific research as a tool to investigate and potentially treat diseases caused by aberrant RNA splicing [, , , , , , , , , ]. Branaplam specifically targets the splicing of pre-mRNA, altering the expression levels of specific proteins [, , , , , , , , ].

Synthesis Analysis

One method for synthesizing Branaplam involves replacing the pyridazine core of a similar molecule with a 1,3,4-thiadiazole, allowing for conformational constraint through intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) noncovalent interactions [].

Molecular Structure Analysis

Branaplam and other similar small molecule splicing modifiers share a common binding mode to the intermolecular RNA helix epitope, despite differences in their scaffolds [, ]. This binding occurs at an unpaired adenine within a G-2A-1G+1U+2 motif of the 5’-splice site, which is crucial for their biological activity []. Structural models of Branaplam bound to RNA have been determined using NMR spectroscopy and computational approaches [, ].

Mechanism of Action

Branaplam functions by modulating pre-mRNA splicing, specifically targeting the Survival Motor Neuron 2 (SMN2) gene [, , , , , , , ]. It achieves this by stabilizing the interaction between the spliceosome and SMN2 pre-mRNA, promoting the inclusion of exon 7 [, , , ]. This action leads to increased production of full-length Survival Motor Neuron (SMN) protein [, , ].

Further research indicates that Branaplam might also act by promoting the inclusion of a pseudoexon in the PMS1 gene, influencing CAG repeat instability [, ].

Applications
  • Spinal Muscular Atrophy (SMA): Branaplam has been extensively studied for its potential in treating SMA, a genetic disorder characterized by the loss of motor neurons [, , , , , , , , ]. It increases SMN protein levels by modifying SMN2 splicing, offering a potential therapeutic strategy [, , , , , , , ]. Studies have shown promising results in mouse models and are currently in clinical trials [, ].
  • Huntington's Disease (HD): Research suggests that Branaplam could potentially treat Huntington's disease by lowering huntingtin protein levels [, , , ]. This is achieved by promoting the inclusion of a pseudoexon in the HTT gene, leading to nonsense-mediated decay of the mutant transcript [, , ]. Studies have shown its effect in reducing huntingtin levels in cellular and animal models of HD [, , , ].
Future Directions
  • Understanding off-target effects: While promising, Branaplam can cause off-target effects by influencing the splicing of other genes [, , ]. Future studies should focus on understanding these off-target effects and developing strategies to mitigate them.
  • Exploring combination therapies: Investigating the synergistic effects of Branaplam with other therapeutic agents, such as antisense oligonucleotides, could lead to more effective treatment strategies [].

Risdiplam (RG7916)

Compound Description: Risdiplam is a small molecule splicing modifier that has been approved by the FDA for the treatment of spinal muscular atrophy (SMA). It works by increasing the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein [, , , , , , ]. Risdiplam is orally bioavailable and can cross the blood-brain barrier.

SMN-C5

Compound Description: SMN-C5 is a small molecule splicing modifier that targets the SMN2 gene [, ]. It acts by binding to the intermolecular RNA helix epitope, which contains an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to increased levels of functional SMN protein.

Relevance: SMN-C5 is considered a prototype for understanding the mechanism of action of small molecule splicing modifiers, including Branaplam [, ]. They both employ the principle of 5'-splice site bulge repair to enhance SMN2 exon 7 inclusion [, ].

LMI070

Compound Description: LMI070 is another name for Branaplam, used interchangeably in the literature [, , ].

SMN-CX

Compound Description: SMN-CX is a small molecule splicing modifier that targets the SMN2 gene [, ]. Similar to SMN-C5 and Branaplam, SMN-CX interacts with the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site [, ]. This binding promotes the inclusion of exon 7 in the SMN2 pre-mRNA, resulting in increased levels of functional SMN protein.

Relevance: SMN-CX, along with SMN-C5, risdiplam, and Branaplam, belongs to a group of splicing modifiers that share a common binding mode to A-1 bulged 5'-splice sites [, ]. This highlights the existence of shared pharmacophores that can be targeted for modulating 5'-splice site selection with small molecules.

SMN-CY

Compound Description: SMN-CY is a small molecule splicing modifier that demonstrates activity towards the SMN2 gene [, ]. It binds to the intermolecular RNA helix epitope containing an unpaired adenine within the G-2A-1G+1U+2 motif of the 5’-splice site, similar to other splicing modifiers like SMN-C5, SMN-CX, risdiplam, and Branaplam [, ]. This interaction promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to elevated levels of functional SMN protein.

Relevance: Notably, SMN-CY is recognized as the most structurally distinct SMN2 splicing modifier among the group []. Despite its differences, it still targets the same RNA region as Branaplam and other related compounds, indicating a shared mechanism for enhancing SMN2 exon 7 inclusion.

Compound 2

Compound Description: This compound refers to a pyridazine derivative that served as an early lead compound in the development of Branaplam []. It was identified through high-throughput phenotypic screening and exhibited promising activity in modulating SMN2 splicing.

Relevance: Compound 2 represents a key structural precursor to Branaplam []. Subsequent modifications and optimization of its pyridazine core led to the development of Branaplam with improved potency and drug-like properties.

Compound 26

Compound Description: This compound is a 1,3,4-thiadiazole derivative designed as a structural analog of Branaplam []. It incorporates a 2-fluorophenyl thiadiazole motif to achieve conformational constraint through intramolecular S···F noncovalent interactions.

Relevance: Compound 26 was developed through scaffold morphing of Branaplam, replacing the pyridazine core with a 1,3,4-thiadiazole ring []. This modification aimed to explore alternative structural scaffolds while maintaining or enhancing the compound’s ability to modulate SMN2 splicing.

Compound 27

Compound Description: Compound 27 is a potent, orally bioavailable, and CNS-penetrant small molecule splicing modifier that targets the huntingtin (HTT) gene []. It promotes the insertion of a pseudoexon containing a premature termination codon in the HTT pre-mRNA, leading to reduced HTT protein levels.

Relevance: While both are splicing modifiers, Compound 27 targets the HTT gene, while Branaplam targets the SMN2 gene []. This difference in target specificity highlights the versatility of splicing modulation as a therapeutic strategy for different diseases.

Nusinersen

Compound Description: Nusinersen is an antisense oligonucleotide therapy approved for the treatment of SMA [, , ]. It works by binding to the SMN2 pre-mRNA and promoting the inclusion of exon 7, leading to increased levels of functional SMN protein.

Properties

CAS Number

1562338-42-4

Product Name

Branaplam

IUPAC Name

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24)

InChI Key

STWTUEAWRAIWJG-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.